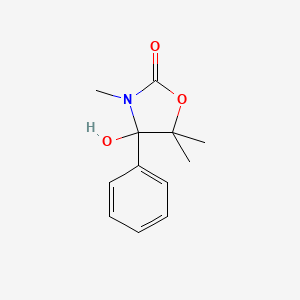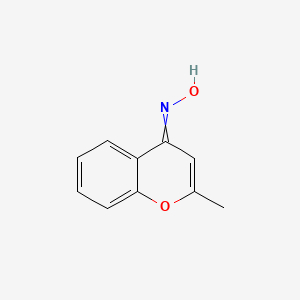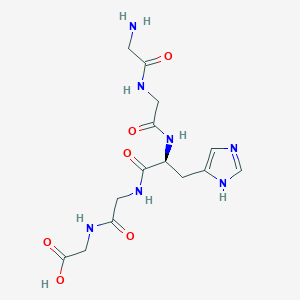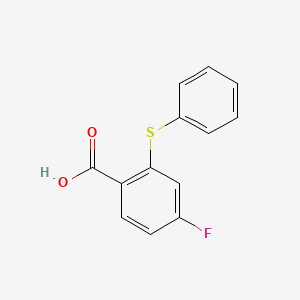
Methyl 5,9-dimethyldec-8-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,9-dimethyldec-8-enoate is an organic compound with the molecular formula C12H22O2 It is a methyl ester derivative of a decenoic acid, characterized by the presence of two methyl groups at the 5th and 9th positions and a double bond at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,9-dimethyldec-8-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 5,9-dimethyldec-8-enoate can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.
Substitution: Sodium methoxide (NaOCH3) for nucleophilic substitution.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5,9-dimethyldec-8-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor profile.
Mechanism of Action
The mechanism of action of Methyl 5,9-dimethyldec-8-enoate in biological systems involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The double bond and methyl groups may also play a role in modulating its activity and binding affinity.
Comparison with Similar Compounds
Methyl hexadec-9-enoate: Another methyl ester with a similar structure but a longer carbon chain.
Methyl 9-decenoate: Similar structure but without the additional methyl groups.
Uniqueness: Methyl 5,9-dimethyldec-8-enoate is unique due to the presence of two methyl groups at specific positions, which can influence its reactivity and interactions compared to other similar compounds .
Properties
CAS No. |
61099-52-3 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
methyl 5,9-dimethyldec-8-enoate |
InChI |
InChI=1S/C13H24O2/c1-11(2)7-5-8-12(3)9-6-10-13(14)15-4/h7,12H,5-6,8-10H2,1-4H3 |
InChI Key |
BXXTXLSBFIRZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)OC)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)
![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)

![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)



![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)


![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)
